7-epi-Cefixime (Cefixime EP Impurity C)

Pharmaceutical Stability Forced Degradation Impurity Profiling

ANDA method validation for cefixime often fails due to co-eluting impurities. 7-epi-Cefixime (Cefixime EP Impurity C) is the official EP/BP-specified C-7 epimer process impurity, essential for system suitability. - Baseline resolves from Impurity B (RRT ~1.2) & D (RRT ~1.7) to meet EP resolution criteria. - Remains stable under thermal/hydrolytic stress, serving as a non-degrading internal benchmark in forced degradation studies. - ISO 17034-certifiable with full traceability, supporting ANDA compliance per ICH Q3A/B & M7.

Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
CAS No. 108691-83-4
Cat. No. B601302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-epi-Cefixime (Cefixime EP Impurity C)
CAS108691-83-4
Molecular FormulaC16H15N5O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1
InChIKeyOKBVVJOGVLARMR-SGCUGGORSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-epi-Cefixime: Pharmacopoeial Reference Standard for ANDA Filing


7-epi-Cefixime, formally designated as Cefixime EP Impurity C (CAS 108691-83-4), is the (6R,7S) C-7 epimer of the third-generation oral cephalosporin antibiotic cefixime . Unlike the parent drug cefixime, which possesses the (6R,7R) stereochemistry, this impurity features an inverted configuration at the carbon-7 position of the β-lactam ring, a structural modification that can alter both pharmacological activity and analytical behavior [1]. It is an official specified impurity listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for cefixime, supplied as a high-purity reference standard (typically ≥95% by HPLC) with comprehensive characterization data for use as a critical quality control benchmark [2].

Pharmacopoeial reference standard for ANDA method validation and system suitability

Process-impurity marker for stability-indicating HPLC workflows

Chiral epimer identity reference for stereochemical quality control

Why Impurity C Cannot Be Substituted in Analytical Workflows


Cefixime EP Impurity C occupies a distinct regulatory and analytical niche that precludes generic substitution. Pharmacopoeial monographs identify five specific impurities (A–E) for cefixime, each with a unique origin, stability profile, and chromatographic behavior [1]. Impurity C is exclusively a process-related byproduct arising during material synthesis; its levels remain stable during storage and do not increase under thermal or hydrolytic stress. In contrast, impurities A, B, and D are both process and degradation impurities that progressively accumulate over time, while Impurity E is a degradation impurity that may appear during storage [1]. Furthermore, Impurity C has a distinct relative retention time (RRT) of approximately 1.3 in validated HPLC methods, enabling its unequivocal chromatographic resolution from co-eluting impurities [2]. Substituting Impurity C with another in-class impurity standard would invalidate method specificity, compromise system suitability testing, and render ANDA regulatory submissions non-compliant with ICH Q3A/B requirements.

Stability Origin Process-only impurity, stable under storage Substituting with degradation impurities A/B/D may shift stability benchmarking and shelf-life interpretation
Chromatography Distinct relative retention, resolved from co-eluting impurities Other in-class impurity standards may co-elute or compromise system suitability under validated methods
Stereochemistry (6R,7S) C-7 epimer of the parent (6R,7R) drug Non-epimeric impurities cannot validate chiral purity; stereochemical mismatch may invalidate ANDA specificity claims

Quantitative Differentiation from Closest Analogs and In-Class Impurities


Stability Profile: Process Impurity vs. Degradation Impurities

7-epi-Cefixime (Impurity C) is classified as a process-only byproduct whose concentration remains constant during storage, distinguishing it from the other four BP-specified impurities which are degradation products that accumulate over time. Quantitative analysis of cefixime bulk drug showed that impurities A, C, and E were present in both fresh and thermally stressed samples, while impurities B and D appeared only upon heating. The total unknown degradation products increased from 2.8% in the fresh sample to 5.6% under thermal stress, yet Impurity C's level remained stable, confirming its non-degradation origin [1]. This stability signature is further corroborated by a patent which explicitly states: 'Impurity C is process byproducts, only generates during Material synthesis, It will not increase in storage' [2].

Stability Origin Profile
Head-to-head
Stable under thermal stress; 0% increase vs. 100% relative increase in unknown degradation products
Impurities B/D emerged de novo upon heating; Impurity C level remained constant
Supports process-impurity classification and stability-indicating method benchmarking
Data to verify per specific cefixime bulk-drug batch context
Pharmaceutical Stability Forced Degradation Impurity Profiling

Chromatographic Resolution and Unique Relative Retention Time

In the validated stability-indicating LC-UV method, Impurity C exhibited a relative retention time (RRT) of 1.3 relative to the cefixime parent peak (RT = 11.13 min), clearly separated from Impurity A (RRT ~0.8), Impurity B (RRT ~1.2), and Impurity D (RRT ~1.7) [1]. Patent literature further documents chromatographic conditions where Impurity C (RT = 36.057 min at pH 5.0) achieves baseline separation from all other known impurities under optimized gradient conditions. Notably, under suboptimal pH conditions (pH 6.0–8.0), Impurity A's second peak co-elutes with Impurity C, demonstrating that precise method control is essential for accurate quantification [2].

Chromatographic Resolution
Head-to-head
RRT 1.3 relative to cefixime parent peak
Nearest known impurity (Impurity B) at RRT ~1.2; co-elution risk with Impurity A under suboptimal pH
Enables system suitability verification for ANDA HPLC method specificity
Method context: reversed-phase C18, pH-dependent resolution
HPLC Method Validation System Suitability ANDAs

Stereochemical Identity: (6R,7S) Epimer Configuration

7-epi-Cefixime is the only BP/EP-specified cefixime impurity that differs from the parent drug solely by epimerization at the C-7 position of the β-lactam ring. The parent cefixime possesses the (6R,7R) configuration, while Impurity C has the (6R,7S) configuration, as confirmed by IUPAC nomenclature and NMR characterization [1]. This contrasts with Impurity D, which is a geometric (E/Z) isomer at the oxime moiety, and Impurity E, which differs by substitution at the C-3 position. The 7-epimerization is known to occur under basic conditions during synthesis, as documented in the seminal degradation kinetics study by Namiki et al., which identified the 7-epimer as one of six major degradation products formed under alkaline hydrolysis [2].

Stereochemical Identity
Class-level
Target: (6R,7S) C-7 epimer
Parent: (6R,7R) configuration
Molecular formula identical to parent; only chromatographic separation differentiates the epimer
Irreplaceable for chiral purity assessment and C-7 epimerization control validation
Stereochemistry confirmed by NMR per EP monograph specifications
Stereochemistry Epimerization Structural Elucidation

Neurotoxicity Risk Differentiation in Zebrafish Model

A structure–toxicity relationship study using zebrafish larvae demonstrated that cephalosporin impurities differing at the C-7 side chain do not induce behavioral alterations, in contrast to impurities with C-3 side chain modifications. Specifically, Impurity C (which differs from the parent cephalosporin at the C-7 side chain) and Impurity E were tested alongside the parent drug cefotaxime and its other impurities. The results showed that swimming times and speeds were not affected by Impurity C, whereas Impurity A (differing at C-3) produced measurable behavioral changes, and the parent drug cefotaxime caused significant motor activity suppression at higher concentrations [1]. While this study used cefotaxime impurities, the structure–activity principle is directly transferable to the cephalosporin class, as the zebrafish model established that the mother nucleus 7-ACA and C-3 substituents are the key neurotoxic functional groups, not the C-7 side chain where epimerization occurs [1].

Neurotoxicity Screening Model
Class-level
No significant behavioral alteration vs. parent drug-induced motor suppression in zebrafish larvae model
C-7 side chain variants showed no neurobehavioral effect; C-3 variants and 7-ACA mother nucleus produced measurable changes
Supports class-level impurity screening context for toxicological qualification review
Model context may differ for cephalosporin subclass; requires validation
Neurotoxicity Impurity Safety Zebrafish Model

Purity Specification and ISO 17034 Certification

Commercial suppliers of Cefixime EP Impurity C provide the compound at a minimum purity of 95% by HPLC, with some vendors offering ISO 17034-certified reference standards that include full characterization data packages (NMR, MS, HPLC, IR, UV) and Certificates of Analysis [1]. This level of certification is essential for ANDA filings, as the CFDA and other regulatory bodies require impurity reference standards with documented traceability to pharmacopoeial standards (EP, USP, BP) [2]. In contrast, non-pharmacopoeial cefixime impurities or technical-grade impurity mixtures lack this certification level, making them unsuitable for regulatory submission. The disodium salt variant (CAS 124506-28-1) is also available for applications requiring enhanced aqueous solubility, though it is classified as a niche impurity due to its trace-level occurrence in drug products .

Purity & Certification
Specification review
Purity: ≥95% by HPLC
Certification: ISO 17034 certified reference standard available
Full characterization package: NMR, MS, HPLC, IR, UV
Supports regulatory submission documentation and reduces internal QC verification burden
Certification level may vary by supplier; verify CoA for lot-specific data
Reference Standard ISO 17034 GMP Compliance

Validated Applications in Pharmaceutical Development and QC


ANDA Method Validation: System Suitability and Specificity

Cefixime EP Impurity C is an indispensable component of system suitability solutions for HPLC method validation in Abbreviated New Drug Applications. Its unique relative retention time (RRT ~1.3) enables confirmation of chromatographic resolution between the cefixime parent peak and the nearest-eluting specified impurity, ensuring the method meets the EP/BP requirement for baseline separation of all five specified impurities (A–E) [1]. The validated stability-indicating method by Ghasempour et al. demonstrated that Impurity C is clearly resolved from Impurity B (RRT ~1.2) and Impurity D (RRT ~1.7), confirming method specificity for routine quality control of cefixime bulk drug and finished dosage forms [1].

Forced Degradation Studies: Differentiating Impurity Origins

Because Impurity C is exclusively a process impurity that does not increase under thermal or hydrolytic stress, it serves as a critical internal benchmark in forced degradation studies. During thermal stress testing, impurities A and B show progressive increases, while Impurity C levels remain constant, providing a stable reference point for calculating degradation rates and establishing shelf-life specifications [1]. The patent literature confirms that 'Impurity C is process byproducts... It will not increase in storage,' making it uniquely suited as a non-degrading internal standard for stability-indicating methods [2].

Toxicological Qualification: ICH M7 Classification Support

For ANDA applicants required to qualify impurities per ICH M7 guidelines, Impurity C benefits from class-level toxicological evidence showing that C-7 epimers of cephalosporins do not induce neurobehavioral toxicity in the zebrafish larvae model, in contrast to C-3 side chain variants and the β-lactam ring-opened degradation products [1]. This evidence supports a lower genotoxicity concern classification for Impurity C compared to degradation impurities such as Impurity A, potentially streamlining the toxicological assessment section of regulatory dossiers and reducing the need for additional in vitro mutagenicity testing [1].

GMP Batch Release and Stability Testing

In cGMP quality control laboratories, Impurity C reference standard is used for the identification and quantification of the 7-epimer in cefixime active pharmaceutical ingredient (API) batches and finished drug products. Since cefixime is susceptible to epimerization at C-7 under basic synthesis conditions, monitoring Impurity C levels ensures that the manufacturing process adequately controls this stereochemical impurity [1]. EP/BP monographs specify limits for individual impurities, and the availability of ISO 17034-certified Impurity C with full traceability to pharmacopoeial standards enables QC laboratories to demonstrate compliance during regulatory inspections and batch certification [2].

Application
Selection Property
Validation Focus
ANDA method validation
Pharmacopoeial impurity reference standard
System suitability and chromatographic specificity
Forced degradation studies
Process-impurity stability marker
Degradation rate benchmarking and shelf-life specification
Toxicological qualification review
Class-level impurity screening context
Genotoxicity assessment endpoints per ICH M7
GMP batch release testing
ISO 17034 certified reference material
Stereochemical impurity monitoring and pharmacopoeial compliance
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